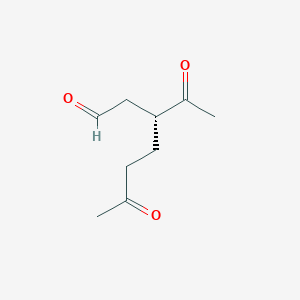![molecular formula C10H19NO3 B12565155 4-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]morpholine CAS No. 180959-54-0](/img/structure/B12565155.png)
4-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]morpholine is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol . This compound features a morpholine ring substituted with a 2,2-dimethyl-1,3-dioxolane moiety, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 4-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]morpholine typically involves the reaction of morpholine with ®-2,2-dimethyl-1,3-dioxolane-4-methanol under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
4-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring or the dioxolane moiety can be substituted with other functional groups using appropriate reagents and conditions
Applications De Recherche Scientifique
4-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for specific receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]morpholine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways and exerting various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]morpholine include:
Morpholine: A simpler analog without the dioxolane moiety, used widely in organic synthesis and as a solvent.
N-Methylmorpholine: A derivative with a methyl group on the nitrogen atom, used as a base catalyst in various chemical reactions.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
180959-54-0 |
|---|---|
Formule moléculaire |
C10H19NO3 |
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
4-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]morpholine |
InChI |
InChI=1S/C10H19NO3/c1-10(2)13-8-9(14-10)7-11-3-5-12-6-4-11/h9H,3-8H2,1-2H3/t9-/m0/s1 |
Clé InChI |
ANRHASPMHMBCDM-VIFPVBQESA-N |
SMILES isomérique |
CC1(OC[C@@H](O1)CN2CCOCC2)C |
SMILES canonique |
CC1(OCC(O1)CN2CCOCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


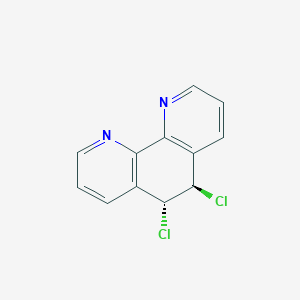
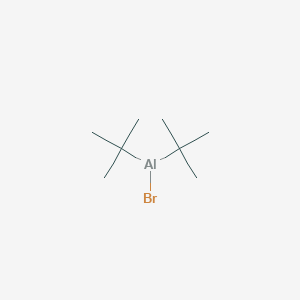
![8-methyl-1H-pyrimido[5,4-c]cinnoline-2,4-dithione](/img/structure/B12565088.png)
![1-Pyrenemethanamine, N-[[4-(dimethylamino)phenyl]methyl]-](/img/structure/B12565097.png)
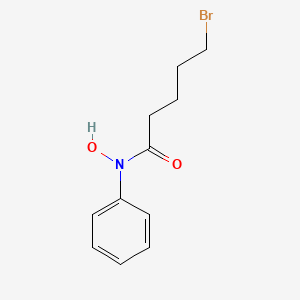

![1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene](/img/structure/B12565112.png)
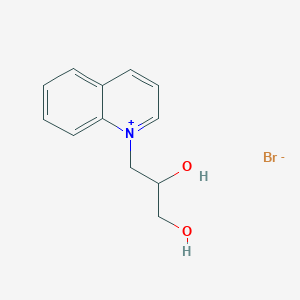

![tert-Butyl [(6-glycylpyridin-3-yl)oxy]acetate](/img/structure/B12565130.png)
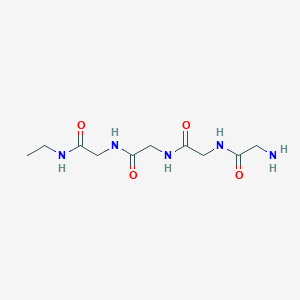
![2-Thiazolidinone, 5-[(2-chlorophenyl)methylene]-4-thioxo-](/img/structure/B12565148.png)
![4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B12565153.png)
